Rachelmycin
Description
Historical Context and Discovery from Microbial Sources
Rachelmycin is an antibiotic substance initially produced through the fermentation of specific microbial strains. Its discovery and characterization were independently reported by different research groups. It is produced by cultivating Streptomyces sp. strain C-329, variant 70 (ATCC 31128) or Streptomyces anandii subsp. arraffinosus strain C-22, 437 (ATCC 31431) under submerged aerobic conditions in an aqueous nutrient medium google.com.
Notably, this compound was found to be identical to the antibiotic compound CC-1065 google.com. CC-1065 was first isolated in 1978 from the bacterium Streptomyces zelensis by researchers at Upjohn portico.orgrsc.orgcancer.gov. Subsequently, in 1982, investigators at Bristol-Myers independently isolated this compound from Streptomyces C-329 portico.orgrsc.org.
Overview of its Classification as an Antitumor Antibiotic and DNA-Alkylating Agent
This compound, also known as CC-1065, is classified as a potent antitumor antibiotic medchemexpress.commedchemexpress.comtebubio.comtargetmol.commedchemexpress.commegazyme.com.cn. Beyond its antibiotic activity, a critical aspect of this compound's biological profile is its role as a DNA-alkylating agent cancer.govmedchemexpress.commedchemexpress.comtebubio.comtargetmol.commedchemexpress.commegazyme.com.cnglixxlabs.com.
Its mechanism of action involves binding to the minor groove of B-form DNA, both non-covalently and covalently, specifically forming an N-3 adenine (B156593) adduct rsc.orgcancer.govtebubio.comtargetmol.comchemsrc.com. This binding leads to the alkylation of DNA, resulting in the formation of covalent adducts that disrupt the normal functioning of DNA ontosight.ai. Consequently, this compound effectively inhibits DNA synthesis and impacts cell cycle progression by arresting cells in the G2+M phases medchemexpress.commedchemexpress.com. This interference with DNA processes contributes to its exceptionally potent antitumor activity google.comtebubio.comtargetmol.comchemsrc.com.
Synonyms and Related Structural Classes in Research Literature
This compound is known by several synonyms in scientific literature, reflecting its independent discovery and subsequent characterization. The most common synonyms include CC-1065 and NSC 298223 medchemexpress.commedchemexpress.comtebubio.comtargetmol.commedchemexpress.commegazyme.com.cnchemsrc.comontosight.aibldpharm.comscitoys.com. Other designations include (+)-(3bR,4aS)-CC-1065, (+)-CC-1065, and U-56314 chemsrc.comontosight.aiscitoys.com.
This compound belongs to a broader class of natural products known as duocarmycins portico.orgrsc.org. This class of antitumor antibiotics is characterized by the presence of a cyclopropapyrroloindole (CPI) moiety, which is integral to their DNA-alkylating activity rsc.org. Other members of the duocarmycin family, such as duocarmycin A, B, and C, were isolated from Streptomyces DO-88 and DO-89, while duocarmycin SA was isolated from Streptomyces DO-113 portico.orgrsc.org. The CPI bisalkylators represent a class of bis-alkylating payloads that emerged from the study of duocarmycins, further highlighting the structural and functional relationships within this group of compounds portico.orgrsc.org.
Table 1: Key Synonyms and Related Compounds of this compound
| Compound Name | Synonyms/Related Compounds |
| This compound | CC-1065, NSC 298223, (+)-(3bR,4aS)-CC-1065, (+)-CC-1065, U-56314 |
| Duocarmycins | Duocarmycin A, Duocarmycin SA, CPI bisalkylators |
Structure
2D Structure
Properties
CAS No. |
69866-21-3 |
|---|---|
Molecular Formula |
C37H33N7O8 |
Molecular Weight |
703.7 g/mol |
IUPAC Name |
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C37H33N7O8/c1-14-12-39-27-22(45)10-23-37(24(14)27)11-15(37)13-44(23)35(49)21-9-18-16-4-6-42(28(16)30(46)32(51-2)25(18)41-21)34(48)20-8-19-17-5-7-43(36(38)50)29(17)31(47)33(52-3)26(19)40-20/h8-10,12,15,39-41,46-47H,4-7,11,13H2,1-3H3,(H2,38,50) |
InChI Key |
UOWVMDUEMSNCAV-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N |
Isomeric SMILES |
CC1=CNC2=C1[C@@]34C[C@@H]3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N |
Canonical SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzo(1,2-b:4,3-b')dipyrrole-3(2H)-carboxamide, 7-((1,6-dihydro-4-hydroxy-5-methoxy-7-((4,5,8,8a-tetrahydro-7-methyl-4-oxocyclopropa(c)pyrrolo(3,2-e)indol-2(1H)-yl)carbonyl)benzo(1,2-b:4,3-b')dipyrrol-3(2H)-yl)carbonyl)-1,6-dihydro-4-hydroxy-5-methox CC 1065 CC-1065 NSC 298223 |
Origin of Product |
United States |
Molecular Mechanism of Action of Rachelmycin
DNA Binding and Alkylation Chemistry
Rachelmycin engages in both non-covalent and covalent interactions with DNA tebubio.comtargetmol.comchemsrc.com. This dual binding mechanism is critical to its potent biological activity.
This compound exhibits a strong preference for binding within the minor groove of B-form DNA tebubio.comtargetmol.comchemsrc.comnih.govcreative-biolabs.comcancer.govmedchemexpress.comgoogle.comthieme-connect.de. Studies have indicated that this compound specifically targets adenine- and thymine-rich sequences within DNA nih.gov. The compound shows a sequence preference for 5′-d(A/GNTTA)-3′ and 5′-d(AAAAA)-3′ google.com. This minor groove binding characteristic distinguishes it from DNA intercalators, as demonstrated by agarose (B213101) gel electrophoresis of CC-1065-treated supercoiled DNA, which showed no intercalation nih.gov.
A key aspect of this compound's mechanism is its ability to covalently modify DNA. It achieves this by alkylating the N-3 position of adenine (B156593) bases tebubio.comtargetmol.comchemsrc.comcreative-biolabs.comcancer.govgoogle.comthieme-connect.deportico.orgnih.gov. This alkylation results in the formation of stable covalent adducts with the DNA molecule ontosight.aimedchemexpress.com. The cyclopropyl (B3062369) group within this compound's structure is identified as the pharmacophoric group responsible for this electrophilic alkylation thieme-connect.denih.gov.
The covalent adducts formed by this compound's alkylation of DNA significantly disrupt the normal functioning of the genetic material ontosight.aicreative-biolabs.com. This interaction leads to an inhibition of DNA replication and transcription ontosight.ai. Furthermore, this compound stabilizes the DNA helix, as evidenced by its ability to inhibit the susceptibility of DNA to nuclease S1 digestion, raise the thermal melting temperature of DNA, and inhibit ethidium-induced unwinding nih.gov. This overstabilization of the DNA helix is considered relevant to its mechanism of action nih.gov.
Cellular Perturbations Induced by this compound
The molecular interactions of this compound with DNA translate into profound effects on cellular processes, particularly those related to cell proliferation and division.
One of the primary cellular perturbations induced by this compound is the effective inhibition of DNA synthesis nih.govmedchemexpress.commedchemexpress.commedchemexpress.com. This inhibition directly impedes the cell's ability to replicate its genetic material, which is essential for cell division.
This compound also impacts the cell cycle progression, specifically by causing a block in the G2+M phases medchemexpress.commedchemexpress.com. This arrest prevents cells from entering or completing mitosis, thereby halting cell division. The cell cycle arrest induced by this compound can ultimately lead to apoptosis, or programmed cell death google.com.
Inhibition of TBP/DNA Interaction
Beyond its general DNA alkylation and synthesis inhibition, this compound is recognized as a novel and potent DNA-alkylating agent that specifically inhibits the interaction between TATA-box binding protein (TBP) and DNA. hodoodo.comhodoodo.comglixxlabs.commedkoo.comaobious.com This inhibition of TBP/DNA interaction represents a more specific molecular target through which this compound may exert its biological activity, impacting gene transcription processes that rely on TBP binding to promoter regions of DNA.
Biosynthesis and Biotechnological Production of Rachelmycin
Microbial Origin and Isolation
Rachelmycin, identified as identical to antibiotic CC-1065, is a natural product derived from the fermentation of various Streptomyces species. google.comjst.go.jp
Key producers of this compound include Streptomyces sp. strain C-329 variant 70 (ATCC 31128) and Streptomyces anandii subsp. arraffinosus strain C-22, 437 (ATCC 31431). google.com Another significant producer identified is Streptomyces zelensis. tebubio.commedchemexpress.comtargetmol.com
Strain C-329 variant 70 originated from a parent culture, strain C-329, which was isolated from a manure sample collected in Manlius, New York. This variant was specifically selected for its enhanced this compound productivity. google.com
Cultural characteristics of strain C-22,437 include a growth temperature range of 20°C to 45°C, with no growth observed at 10°C and 50°C. This strain produces melanoid pigments on Czapek's sucrose-nitrate agar (B569324), tryptone-yeast extract broth, yeast extract-malt extract agar, and tyrosine agar, but does not produce non-melanoid pigments. Its aerial mycelium typically exhibits a brownish-gray mass color on various agar media. google.com
The biotechnological production of this compound involves cultivating the producing Streptomyces strains in an aqueous nutrient medium under submerged aerobic conditions. google.com this compound accumulates in both the mycelium and the extracellular fluid of the culture. google.com
The isolation of this compound from the fermentation broth involves extraction with water-immiscible organic solvents. Preferred solvents for this purpose include ethyl acetate, amyl acetate, or methyl isobutyl ketone due to their selectivity. Following extraction, the organic extract is concentrated, and this compound is then precipitated by the addition of a suitable antisolvent. google.com
Several fermentation examples highlight the variability in optimal conditions for this compound production, as detailed in the table below. These parameters include specific medium compositions, temperature, air flow rates, agitation rates, and incubation durations. google.com
Table 1: Representative Fermentation Parameters for this compound Production google.com
| Parameter | Example 1 (Tank Fermentor) | Example 2 (Tank Fermentor) | Example 3 (Larger Tank Fermentor) |
| Vegetative Culture Volume | 1.89 liters | 3.78 liters | 151 liters |
| Fermentor Medium Volume | 37.8 liters | 37.8 liters | 3030 liters |
| Glucose | 50 g/L | 50 g/L | 50 g/L |
| Mellasoy | 50 g/L | - | - |
| Pharmamedia | - | 20 g/L | 20 g/L |
| Fermo 30 autolyzed yeast | - | 10 g/L | - |
| CaCO₃ | 3 g/L | 10 g/L | 10 g/L |
| Antifoam | 0.1 ml Hodag F1/L | - | 5.0 ml Antifoam A emulsion/L |
| Temperature | 27.2°C | 32.2°C | 32.2°C |
| Air Flow Rate | 82 liters/min | 65.1 liters/min | 1420 liters/min |
| Back-pressure | 1 atm | 1 atm | 1 atm |
| Agitation Rate | 375 rev./min | 300 rev./min | 155 rpm |
| Incubation Time | 140 hours | 250 hours | 180 hours |
Enzymatic Pathways and Key Biosynthetic Intermediates
The biosynthesis of complex natural products like this compound involves intricate enzymatic pathways that construct their unique structural motifs.
This compound contains a characteristic cyclopropane-γ-lactam moiety, which is a crucial pharmacophore found in a variety of biologically active natural compounds. nih.govportico.orggoogle.com The formation of such cyclopropane-fused lactam and pyrrolidine (B122466) units in nature can proceed through different enzymatic mechanisms. One common strategy involves the action of S-adenosylmethionine (SAM)-dependent enzymes. These enzymes facilitate SAM-mediated methyl transfer to an olefinic group of a substrate, followed by the cyclization of the resulting carbocationic intermediate. This mechanism is observed in the biosynthesis of related compounds such as indolizomycin. nih.gov
An alternative biosynthetic route, exemplified by the biosynthesis of cycloclavine, involves non-heme iron-/α-keto-glutarate-dependent oxidases. These oxidases catalyze the formation of a bicyclic dihydropyrrole core, which is subsequently reduced by an imine reductase to yield a cyclopropyl-pyrrolidine. nih.gov
SAM-dependent enzymes are critical in various biosynthetic pathways, including those leading to complex natural products. They are known for catalyzing methyl transfer reactions and can initiate cyclization processes that lead to the formation of unique cyclic structures, such as the cyclopropane-γ-lactam found in this compound. nih.govnih.gov
Iron-dependent oxidases, particularly non-heme iron-/α-keto-glutarate-dependent oxidases, also play a significant role in the enzymatic formation of cyclopropane (B1198618) rings. These enzymes are involved in oxidative steps that can lead to the cyclization of precursors, contributing to the complex architecture of natural products like this compound. nih.gov However, a notable challenge in the study and manipulation of these biosynthetic enzymes is their high substrate specificity, which often limits their applicability beyond their native substrates. nih.gov
Chemical Synthesis and Analog Development for Mechanistic Insights
Total Synthesis Approaches to Rachelmycin
The total synthesis of this compound (CC-1065) represents a significant achievement in organic chemistry, with several elegant strategies being reported. A notable approach involves the ring expansion of benzocyclobutenone oxime sulfonate to construct the key indole (B1671886) core of the molecule. This methodology was successfully applied to the total synthesis of (+)-CC-1065, where the middle and right-hand segments of the molecule were assembled through a sequential ring expansion of a symmetrical benzo-bis-cyclobutenone. The left-hand segment was similarly constructed using a methyl-substituted benzocyclobutenone oxime sulfonate. The final steps involved the condensation of these three segments followed by the formation of the crucial dienone cyclopropane (B1198618) structure to yield the natural product. drugs.com
Another key strategy in the synthesis of this compound and its analogs, such as the duocarmycins, has been the development of methodologies for the formation of the pharmacologically critical cyclopropa[c]pyrrolo[3,2-e]indole (CPI) alkylating subunit. The work of Boger and colleagues has been pivotal in this area, establishing synthetic routes that have not only enabled the total synthesis of (+)-CC-1065 but also a wide array of analogs for detailed biological evaluation. scripps.edunih.gov These synthetic endeavors have been instrumental in confirming the absolute stereochemistry of the natural product and in providing access to sufficient quantities for further investigation.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
The systematic modification of the this compound structure has provided profound insights into the molecular features governing its interaction with DNA and its biological activity.
The DNA binding affinity of this compound and its analogs is a critical determinant of their biological potency. These molecules bind within the minor groove of DNA, showing a preference for AT-rich sequences. nih.gov The shape and electronic properties of the molecule are crucial for this interaction. Studies on various analogs have demonstrated that modifications to the DNA-binding subunit can significantly impact affinity. For instance, the introduction of different substituents on the indole rings can either enhance or diminish DNA binding. While a direct quantitative correlation is not always straightforward, a general trend observed is that analogs with a higher affinity for DNA tend to exhibit greater cytotoxicity. nih.gov The stereochemical configuration of the molecule is also paramount; analogs with the natural stereochemistry of CC-1065 show significantly higher DNA binding and biological activity compared to their enantiomers. nih.gov
| Analog | Structural Modification | Relative DNA Binding Affinity |
|---|---|---|
| This compound (CC-1065) | Parent Compound | High |
| Enantiomer of CC-1065 analog | Opposite Stereochemistry | Significantly Lower |
| Bis-indole analog | Variation in DNA-binding subunit | High (for natural stereoisomer) |
The potent cytotoxicity of this compound and its analogs has been demonstrated across a wide range of cancer cell lines, often exhibiting activity at picomolar concentrations. nih.govmdpi.com Structure-activity relationship studies have established a clear link between the chemical structure of these compounds and their in vitro biological activity. Modifications to both the alkylating and DNA-binding domains of the molecule can lead to significant changes in potency. For example, analogs with a more stable cyclopropane ring in the alkylating subunit often display enhanced cytotoxicity. Similarly, alterations in the DNA-binding region that improve the fit within the DNA minor groove can lead to increased biological activity. acs.org
| Compound | Cell Line | IC50 (pM) |
|---|---|---|
| Duocarmycin SA | Molm-14 (AML) | 11.12 |
| Duocarmycin SA | HL-60 (AML) | 112.7 |
| Duocarmycin A | HeLa S3 (Cervical Cancer) | 6 |
| Duocarmycin C1 | HeLa S3 (Cervical Cancer) | 8500 |
| Duocarmycin C2 | HeLa S3 (Cervical Cancer) | 570 |
Development of Targeted Delivery Systems: Antibody-Drug Conjugates (ADCs) and Prodrugs
To mitigate the systemic toxicity associated with potent cytotoxins like this compound, significant efforts have been directed towards the development of targeted delivery systems, primarily through antibody-drug conjugates (ADCs) and prodrug strategies. drugs.com
The linker is a critical component of an ADC, connecting the cytotoxic payload to the monoclonal antibody and influencing the stability, efficacy, and safety of the conjugate. For this compound-based ADCs, both cleavable and non-cleavable linkers have been explored. Cleavable linkers are designed to release the active drug in the tumor microenvironment, often in response to specific enzymes like cathepsins that are overexpressed in cancer cells. A prominent example is the valine-citrulline (vc) linker, which is susceptible to cleavage by lysosomal proteases. drugs.comadcreview.com This linker has been incorporated into the design of trastuzumab duocarmazine (SYD985), an ADC targeting HER2-positive cancers. adcreview.comresearchgate.net The linker in SYD985 connects the trastuzumab antibody to a seco-duocarmycin payload, which is an inactive prodrug form of the potent toxin. researchgate.netnih.gov
The preclinical evaluation of this compound-based ADCs has demonstrated their potential for potent and selective killing of cancer cells. These conjugates are designed to be internalized by target cancer cells that express the specific antigen recognized by the antibody. Once inside the cell, the linker is cleaved, releasing the active this compound analog, which can then alkylate DNA and induce cell death. The cytotoxicity of these ADCs is often evaluated in vitro against a panel of cancer cell lines with varying levels of target antigen expression. For instance, trastuzumab duocarmazine (SYD985) has shown potent cytotoxicity against HER2-expressing breast cancer cell lines. researchgate.net The bystander effect, where the released drug can kill neighboring antigen-negative cancer cells, is another important aspect of the preclinical evaluation of ADCs with cleavable linkers and membrane-permeable payloads. nih.gov
| ADC | Cell Line | Target Antigen | IC50 (ng/mL) |
|---|---|---|---|
| Trastuzumab Duocarmazine (SYD985) | SK-BR-3 (Breast Cancer) | HER2 | Potent (sub-nanomolar range) |
| Trastuzumab Duocarmazine (SYD985) | BT-474 (Breast Cancer) | HER2 | Potent (sub-nanomolar range) |
| Trastuzumab Duocarmazine (SYD985) | NCI-N87 (Gastric Cancer) | HER2 | Potent (sub-nanomolar range) |
Pre Clinical Biological Activity and Mechanistic Research
Antitumor Activity in In Vitro Cellular Models
Rachelmycin exhibits exceptionally potent antitumor activity in various in vitro cellular models. scitoys.com Its capacity to inhibit DNA synthesis and induce cell cycle arrest underpins its cytotoxic efficacy. nih.govmedchemexpress.com
This compound has been evaluated for its antitumor effects across a range of cancer cell lines, showcasing its broad cytotoxic potential. The compound's potent DNA-alkylating action contributes to its efficacy against proliferating cells. scitoys.comchemsrc.comnih.govmedchemexpress.com
Furthermore, this compound's cytotoxic potency makes it a valuable component for the synthesis of Antibody-Drug Conjugates (ADCs). nih.govmedchemexpress.com An example is MDX-1203, an anti-CD70 monoclonal antibody conjugated with an analogue of CC-1065 (this compound). This conjugate has demonstrated antitumor activity in human cancer cell lines, specifically targeting CD70-positive tumor cells, such as those found in renal cell carcinoma. The antitumor effect of MDX-1203 is attributed to the alkylating action of the this compound analogue on adenine (B156593), leading to reduced proliferation of the targeted cancer cells. uni-freiburg.deresearchgate.net
The following table summarizes the types of cancer cell lines and related contexts where this compound's antitumor activity has been noted:
| Model Type | Specific Cell Line/Context | Key Activity/Mechanism | Reference |
| Human Cancer Cell Lines | CD70+ tumor cells (e.g., Renal Cell Carcinoma) | Reduced proliferation via DNA alkylation (as part of MDX-1203 ADC) | uni-freiburg.deresearchgate.net |
| General In Vitro | Various (not explicitly named in snippets for in vitro, but implied by mechanism) | Inhibition of DNA synthesis, G2+M cell cycle block | nih.govmedchemexpress.com |
The sensitivity of cancer cells to this compound is directly linked to its mechanism of action as a DNA-alkylating agent that binds to the minor groove of DNA and inhibits DNA synthesis. scitoys.comchemsrc.comnih.govmedchemexpress.com While the fundamental molecular interactions governing this compound's activity are well-characterized, detailed specific cellular resistance mechanisms uniquely associated with this compound are not extensively elaborated in the provided research findings. General mechanisms of drug resistance in cancer, such as drug inactivation, reduced intracellular drug accumulation (e.g., by increased efflux), alteration of drug targets, and enhanced DNA repair, are known to impact therapeutic efficacy across various anticancer agents. rna-society.orggoogle.com However, specific studies detailing how cancer cells develop resistance pathways directly against this compound's unique binding and alkylating properties were not explicitly found in the provided context.
Antimicrobial Activity in In Vitro Models
Beyond its antitumor properties, this compound has also been considered in the context of infection research, particularly for its potential antimicrobial activity. nih.govmedchemexpress.com
In the realm of antimicrobial research, this compound has been identified as a potential agent against bacterial pathogens. Specifically, in computer-aided drug discovery studies aimed at finding new inhibitors against Staphylococcus aureus, this compound was listed among several "hit compounds." chemsrc.com These compounds were introduced against the binding cavity of a specific bacterial target, TrmK. chemsrc.com It is important to note that while this compound was proposed as a potential inhibitor based on in silico screening, the research explicitly states that in vivo and in vitro investigations are needed to experimentally confirm its inhibitory effect on S. aureus. chemsrc.com
A significant bacterial target identified in the context of this compound's potential antimicrobial activity is Adenine N1 (m1A22)-tRNA methyltransferase, known as TrmK. chemsrc.com TrmK is considered a feasible and promising drug target against Staphylococcus aureus because it is essential for the survival of S. aureus during infection and notably, has no known homologue in mammals. chemsrc.com This lack of a mammalian counterpart makes TrmK an attractive candidate for developing selective antibacterial agents with potentially fewer off-target effects in human hosts. This compound was identified as a potential inhibitor of TrmK through computational screening, suggesting a specific molecular interaction that could be exploited for antimicrobial therapy. chemsrc.com
The bacterial target for this compound's potential antimicrobial activity is summarized below:
| Bacterial Pathogen | Identified Target | Target Role | This compound's Interaction | Reference |
| Staphylococcus aureus | TrmK (Adenine N1 (m1A22)-tRNA methyltransferase) | Essential for bacterial survival; no mammalian homologue | Identified as a potential inhibitor via in silico screening | chemsrc.com |
Efficacy in Pre-clinical In Vivo Tumor Models
This compound (CC-1065) has demonstrated efficacy in various pre-clinical in vivo tumor models, inhibiting tumor growth across a spectrum of murine cancer systems. nih.gov
Studies have shown that this compound effectively inhibits tumor growth in the following mouse tumor models: P388, ADJ-PC6, B16, CD8F1, Colon 26, and L1210 systems. nih.gov These findings underscore its broad-spectrum antitumor activity in living organisms. Furthermore, the efficacy of this compound has been observed in the context of Antibody-Drug Conjugates (ADCs). For instance, MDX-1203, an ADC incorporating a this compound analogue, has shown promising anti-tumor activity in preclinical models, indicating the potential for targeted delivery of this compound's cytotoxic effects in vivo. amercrystalassn.orgresearchgate.net
The following table lists the pre-clinical in vivo tumor models where this compound (or its analogue in an ADC) has demonstrated efficacy:
| Tumor Model Type | Specific Models | Key Efficacy | Reference |
| Murine Tumor Models | P388, ADJ-PC6, B16, CD8F1, Colon 26, L1210 systems | Inhibition of tumor growth | nih.gov |
| Preclinical Models (ADC context) | Not explicitly named, but demonstrated for CD70+ tumors (e.g., renal cell carcinoma) | Anti-tumor activity (as part of MDX-1203 ADC) | amercrystalassn.orgresearchgate.net |
Activity in Xenograft and Syngeneic Mouse Models
This compound (CC-1065) has exhibited robust tumor growth inhibition across a diverse range of mouse tumor models google.com. These studies are crucial in pre-clinical research, with xenograft models often utilizing human cancer explants or passaged xenografts in immune-deficient mice (e.g., nude mice, SCID mice) to assess therapeutic efficacy and toxicity tebubio.commedchemexpress.com. Conversely, syngeneic mouse models involve the injection of murine cancer cells into immune-competent mice of the same genetic background, enabling the investigation of immune-modulating drugs and the anti-tumor and anti-metastatic effects of various compounds, given the host's intact immune system medchemexpress.comuni-freiburg.de.
This compound has demonstrated activity in several established mouse tumor models, including:
P388 leukemia google.comrna-society.org.
ADJ-PC6 google.com.
B16 melanoma google.com.
CD8F1 google.com.
Colon 26 carcinoma google.com.
L1210 leukemia google.comrna-society.org.
The compound's cytotoxic potency has also led to its exploration as a payload in Antibody-Drug Conjugates (ADCs) google.commedchemexpress.com. For instance, an analogue of CC-1065 (this compound) has been utilized in MDX-1203, an anti-CD70 antibody conjugate, which has undergone evaluation in a Phase I trial for CD70-positive renal cell cancer and non-Hodgkin lymphoma (NHL) researchgate.net.
Table 1: Activity of this compound in Various Mouse Tumor Models
| Tumor Model | Type of Model (Implied) | Observed Activity | Source |
| P388 | Murine Leukemia | Tumor growth inhibition, potent antitumor effect | google.comrna-society.org |
| ADJ-PC6 | Not specified | Tumor growth inhibition | google.com |
| B16 | Melanoma | Tumor growth inhibition | google.com |
| CD8F1 | Not specified | Tumor growth inhibition | google.com |
| Colon 26 | Murine Adenocarcinoma | Tumor growth inhibition | google.com |
| L1210 | Murine Leukemia | Tumor growth inhibition | google.comrna-society.org |
Assessment of Anti-Proliferative Effects in Animal Models
This compound is recognized for its exceptionally potent antitumor activity scitoys.com, being described as a remarkably potent antitumor agent rna-society.org. In animal models, the anti-proliferative effects of this compound have been assessed through various metrics, including the inhibition of tumor growth and its impact on the median survival time (MST) of treated animals. Studies have indicated that this compound, administered intraperitoneally (i.p.) at doses ranging from 13.5-250 mg/kg once daily for 3-9 times, effectively inhibits tumor growth in the aforementioned mouse tumor models google.com.
The efficacy of this compound in these models is often quantified by comparing the MST of treated groups to that of control groups, expressed as a percentage (T/C = MST treated ÷ MST control × 100). A T/C value of 125 or greater is typically considered indicative of a significant antitumor effect rna-society.org.
Table 2: Summary of Anti-Proliferative Effects in Animal Models
| Effect Measured | Observation | Assessment Metric (if applicable) | Source |
| Tumor Growth | Inhibition in various mouse tumor models | Administered at 13.5-250 mg/kg (i.p., once daily for 3-9 times) | google.com |
| Antitumor Potency | Exceptionally potent and remarkably potent antitumor agent | % T/C (MST treated ÷ MST control × 100) ≥ 125 indicates significant effect | scitoys.comrna-society.org |
Advanced Methodologies and Future Research Directions
Computational Approaches in Rachelmycin Research
Computational chemistry and bioinformatics play an increasingly vital role in modern drug discovery and research, offering powerful tools to predict molecular interactions, identify potential targets, and optimize compound properties. These approaches are highly relevant to the study of complex natural products like this compound.
Molecular Docking and Virtual Screening for Target Identification
Molecular docking and virtual screening are computational techniques used to predict the binding affinity and orientation of small molecules (ligands) to a macromolecular target, such as a protein or DNA researchgate.net. Virtual screening, in particular, allows for the rapid assessment of large chemical libraries against a specific target to identify potential hit compounds ingentaconnect.comnih.gov. This compound has been identified as a hit compound in structure-based virtual screening studies aimed at discovering novel inhibitors against bacterial targets, such as adenine (B156593) N1 (m1A22)-tRNA methyltransferase (TrmK) in Staphylococcus aureus researchgate.netingentaconnect.comnih.govresearchgate.netresearchgate.net. This demonstrates its potential as a lead structure or a reference compound in the computational identification of new therapeutic agents or research probes. Such methodologies can be employed to further elucidate this compound's precise binding partners within biological systems, beyond its known DNA-alkylating activity, or to identify novel targets for its cytotoxic effects researchgate.netresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of compounds and their biological activity researchgate.netresearchgate.netnih.gov. By analyzing a dataset of compounds with known structures and activities, QSAR models can predict the activity of new or modified compounds, guiding the design of molecules with desired properties researchgate.netresearchgate.net. While specific QSAR studies focusing solely on this compound were not detailed, the principles of QSAR are broadly applicable to complex natural products and their derivatives researchgate.net. Applying QSAR methodologies to this compound and its analogs could facilitate the rational design of modified compounds with enhanced potency, altered specificity, or improved pharmacokinetic profiles for research applications researchgate.netnih.govgoogle.com. This approach can help researchers understand which structural features contribute most significantly to its cytotoxic activity and DNA binding, thereby enabling targeted modifications.
Investigation of Intracellular Trafficking and Distribution Mechanisms
Understanding the intracellular trafficking and distribution mechanisms of this compound is crucial for optimizing its utility as a research tool. As a potent cytotoxic agent, its ability to reach its intracellular targets, primarily DNA, dictates its efficacy. For molecules used in advanced drug delivery systems like Antibody-Drug Conjugates (ADCs), the intracellular fate of the payload is paramount google.comgoogle.comgoogleapis.comgoogle.compatentinspiration.comnih.gov.
Research in this area would involve investigating how this compound enters cells, its movement within the cytoplasm, its transport to the nucleus, and its interaction with nuclear components. Studies could employ advanced imaging techniques, such as fluorescence microscopy with labeled this compound, to visualize its cellular localization over time. Furthermore, subcellular fractionation and mass spectrometry could be used to quantify its distribution in different organelles. For this compound, which is often used as a payload in ADCs, the linker design significantly influences its intracellular release and subsequent distribution google.com. Therefore, understanding the intrinsic trafficking of this compound itself, independent of a delivery vehicle, provides foundational knowledge for designing more effective targeted delivery systems or for its direct application in cell biology studies.
Strategies for Modulating this compound Activity for Enhanced Specificity in Research Tools
Given this compound's potent, yet relatively non-specific, DNA-alkylating activity, strategies for modulating its activity to achieve enhanced specificity are critical, particularly when it is employed as a research tool. The most prominent strategy involves its use as a cytotoxic payload in Antibody-Drug Conjugates (ADCs) medchemexpress.commedchemexpress.comchemicalbook.commegazyme.com.cnnih.govresearchgate.netnih.govcreative-biolabs.comgoogle.comcarcinogenesis.comgoogle.com. In ADCs, a monoclonal antibody provides the specificity, selectively delivering the potent this compound payload to cells expressing a particular target antigen nih.govresearchgate.netnih.govcarcinogenesis.comnih.gov. This targeted delivery minimizes off-target toxicity, allowing for the precise study of its cytotoxic effects in specific cell populations.
Beyond ADC technology, future research could explore chemical modifications of the this compound molecule itself to alter its binding preferences or introduce new functionalities. For instance, synthetic analogs could be designed to preferentially bind to specific DNA sequences or to interact with particular proteins involved in DNA repair or replication, thereby enhancing its specificity as a probe for distinct cellular processes. The development of photoactivatable or chemically cleavable derivatives could also allow for precise temporal and spatial control over this compound's activity in experimental settings.
Novel Applications in Research (e.g., as a cytotoxin for ADC synthesis beyond therapeutic application)
This compound's potent cytotoxic properties make it a valuable compound for various research applications, extending beyond its traditional therapeutic considerations. Its primary novel application lies in its role as a highly effective cytotoxin for the synthesis of Antibody-Drug Conjugates (ADCs) medchemexpress.commedchemexpress.comchemicalbook.commegazyme.com.cnnih.govresearchgate.netnih.govcreative-biolabs.comgoogle.comcarcinogenesis.comgoogle.com. In this context, this compound serves as a "payload" that is precisely delivered to target cells by an antibody, enabling researchers to study targeted drug delivery mechanisms and the specific cellular responses to highly potent DNA-damaging agents nih.govresearchgate.netnih.gov.
Beyond its direct use in ADC development, this compound can serve as a crucial research tool in several areas:
Study of DNA Alkylation and Repair Mechanisms: As a known DNA-alkylating agent, this compound can be used to induce specific DNA lesions, allowing researchers to investigate cellular DNA repair pathways, the activation of DNA damage checkpoints, and the cellular consequences of such damage tebubio.com.
Cell Cycle Perturbation Studies: Its ability to inhibit DNA synthesis and arrest the cell cycle in the G2+M phases makes this compound an excellent tool for studying cell cycle regulation and the mechanisms by which cells respond to DNA replication stress medchemexpress.commedchemexpress.com.
Development of Targeted Research Probes: this compound's conjugation to various targeting moieties (e.g., peptides, small molecules, or nanoparticles) can create highly specific research probes to investigate the biology of target-expressing cells or tissues, without the broader systemic effects seen in therapeutic applications. This allows for precise mechanistic studies in a controlled research environment.
Investigating Cytotoxicity Pathways: Researchers can utilize this compound to explore the intricate molecular pathways leading to cell death, including apoptosis, necrosis, and other forms of programmed cell death, in response to severe DNA damage.
These applications leverage this compound's inherent biological activity to advance fundamental understanding in cell biology, molecular biology, and pharmacology, providing insights that can inform future drug discovery efforts.
Q & A
Q. What methodologies are recommended for conducting a comprehensive literature review on this compound?
- Use tools like Research Rabbit to map citation networks and identify seminal studies, prioritizing peer-reviewed journals over unreviewed preprints . Systematically document inclusion/exclusion criteria (e.g., studies from 2010–2025, in vivo models) and maintain a search log with keywords (e.g., "this compound AND pharmacokinetics") to ensure reproducibility .
又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21
Q. What statistical frameworks are essential for initial data analysis of this compound's in vitro studies?
- Apply descriptive statistics (mean ± SD, CV%) for dose-response curves and purity assays. Predefine thresholds for significance (e.g., p < 0.01 with Bonferroni correction) to minimize Type I errors, aligning with NIH reporting guidelines for preclinical data .
Q. How to design ethical animal studies for this compound's toxicity profiling?
- Follow 3R principles (Replacement, Reduction, Refinement) and obtain institutional ethics approval. Include detailed protocols for sample size justification (power analysis) and humane endpoints (e.g., tumor volume limits) in supplementary materials .
Advanced Research Questions
Q. How to resolve contradictions in experimental data related to this compound's pharmacokinetic properties?
- Conduct sensitivity analyses to isolate variables (e.g., pH, temperature) causing disparities in bioavailability measurements . Validate methods using orthogonal assays (e.g., HPLC vs. LC-MS) and apply principal contradiction analysis to identify dominant factors (e.g., solubility vs. metabolic stability) influencing outcomes .
Q. How to ensure methodological transparency when reporting this compound's preclinical trial results?
- Adopt Beilstein Journal guidelines : Provide raw data for ≥3 biological replicates, specify instrument parameters (e.g., NMR shimming protocols), and deposit synthetic pathways in open repositories . Use STROBE or ARRIVE checklists to detail randomization, blinding, and outlier exclusion criteria .
Q. What strategies mitigate bias in this compound's dose-escalation studies?
- Implement block randomization and blinded outcome assessments. Pre-register protocols on platforms like ClinicalTrials.gov to avoid post-hoc hypothesis shifting. Use negative controls (e.g., solvent-only groups) to distinguish compound-specific effects from artifacts .
Q. How to apply multisemiotic analysis in interpreting this compound's multimodal research data?
- Integrate quantitative (e.g., IC50 values) and qualitative data (e.g., electron microscopy images) using triangulation frameworks . For example, correlate structural changes (SEM images) with enzymatic inhibition rates, applying ANOVA to identify statistically coherent patterns .
Q. How to optimize experimental design for studying this compound's resistance mechanisms?
Q. What computational models enhance predictive validity for this compound's target interactions?
- Combine molecular docking simulations (e.g., AutoDock Vina) with QSAR models to prioritize high-affinity binding sites. Validate predictions using SPR (surface plasmon resonance) and cross-reference with crystallographic data from the PDB .
Data Presentation Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
